acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Description
The compound "acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine" features a complex structure integrating multiple functional groups:
- 2-Nitrophenyl-pyrrole group: Provides photolabile and aromatic stacking properties.
- Guanidine group: Imparts basicity and hydrogen-bonding capabilities, often linked to biological activity.
- Z/E isomerism: The stereochemical arrangement influences molecular interactions and stability.
Properties
IUPAC Name |
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIESOFUABUPMMH-BKSNKXDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N\N=C(N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine typically involves multiple steps. One common route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then subjected to a series of reactions, including condensation with pyrrole derivatives and subsequent functional group modifications, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in cyclization reactions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include various substituted pyrrole derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Heterocyclic Core : The target compound’s pyrrole group (vs. thiazole in 12d–12f) may alter π-π stacking and electronic properties, influencing binding to biological targets .
- Acid Moieties: The acetic acid group (target) vs. propanoic acid (12d–12f) could modulate solubility and cellular uptake.
- Isomerism : Similar to 12d–12f, the target’s Z/E isomerism likely affects synthetic yield and biological activity, though specific ratios are unreported .
Table 2: Property Comparison
*Estimated based on nitrophenyl (hydrophobic) and acetic acid (hydrophilic) balance.
Key Observations :
- Photolability : The target’s nitrophenyl group may enable light-activated functionality, akin to bis-CNB-GABA’s photolysis under 405 nm light .
- Hydrogen Bonding : The guanidine group (target) and carboxylic acids (12d–12f) facilitate strong hydrogen bonds, influencing crystal packing and target binding .
Methodological Overlaps
- Structural Analysis : SHELX programs () are widely used for crystallographic refinement, suggesting similar methods could resolve the target compound’s stereochemistry .
- Synthesis Techniques : Brominated ketone precursors () and esterification steps () are common in synthesizing nitrophenyl-containing compounds .
Biological Activity
Overview
Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a nitrophenyl group and a guanidine moiety, which are essential for its biological interactions.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially inhibiting the growth of several bacterial strains.
- Antifungal Activity : The compound has been evaluated for antifungal properties, showing effectiveness against certain fungal pathogens.
- Anticancer Properties : There is ongoing research into the anticancer potential of this compound, particularly regarding its ability to inhibit cancer cell proliferation through various mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition of growth | |
| Antifungal | Candida albicans | Reduced viability | |
| Anticancer | HeLa cells | Decreased proliferation |
Detailed Research Findings
- Antibacterial Studies : In vitro assays have demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential.
- Antifungal Activity : Research has shown that this compound exhibits antifungal properties against Candida species, with effective concentrations leading to reduced fungal viability in culture assays.
- Anticancer Mechanisms : Studies focusing on cancer cell lines such as HeLa have indicated that the compound can induce apoptosis and inhibit cell cycle progression, suggesting a potential mechanism for its anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
